molecular formula C19H24O7S B14243301 4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol CAS No. 185200-76-4

4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol

Cat. No.: B14243301
CAS No.: 185200-76-4
M. Wt: 396.5 g/mol
InChI Key: CHHZTPYLSPDXTN-UHFFFAOYSA-N
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Description

4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol is a complex organic compound that combines the structural features of a sulfonic acid and a dioxane derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol typically involves multiple steps:

  • Formation of 2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol

      Starting Materials: Phenol, ethylene oxide, and 1,3-dioxane.

      Reaction Conditions: The reaction is carried out under acidic conditions to facilitate the formation of the dioxane ring.

      Procedure: Phenol reacts with ethylene oxide to form 2-phenoxyethanol, which is then cyclized with 1,3-dioxane under acidic conditions to yield 2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol.

  • Sulfonation to form 4-Methylbenzenesulfonic acid

      Starting Material: Toluene.

      Reaction Conditions: The sulfonation reaction is carried out using concentrated sulfuric acid at elevated temperatures.

      Procedure: Toluene is sulfonated to form 4-Methylbenzenesulfonic acid.

  • Coupling Reaction

      Starting Materials: 4-Methylbenzenesulfonic acid and 2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol.

      Reaction Conditions: The coupling reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride.

      Procedure: The two compounds are coupled together to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide.

      Conditions: Typically carried out in acidic or basic media.

      Products: Oxidation of the dioxane ring can lead to the formation of carboxylic acids or ketones.

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride.

      Conditions: Carried out in anhydrous solvents.

      Products: Reduction of the sulfonic acid group can yield sulfonyl hydrides or thiols.

  • Substitution

      Reagents: Halogens, nucleophiles.

      Conditions: Carried out under various conditions depending on the desired substitution.

      Products: Substitution reactions can lead to the formation of halogenated derivatives or other substituted products.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, alcohols.

    Conditions: Reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Scientific Research Applications

4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol has a wide range of applications in scientific research:

  • Chemistry

    • Used as a reagent in organic synthesis.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology

    • Investigated for its potential as a biochemical probe.
    • Studied for its interactions with biological macromolecules.
  • Medicine

    • Explored for its potential therapeutic properties.
    • Investigated as a drug delivery agent due to its unique structural features.
  • Industry

    • Used in the production of specialty chemicals.
    • Employed in the formulation of advanced materials.

Mechanism of Action

The mechanism of action of 4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol involves its interaction with specific molecular targets and pathways:

  • Molecular Targets

    • Enzymes: The compound can act as an inhibitor or activator of various enzymes.
    • Receptors: It may interact with cellular receptors to modulate signaling pathways.
  • Pathways Involved

    • Signal Transduction: The compound can influence signal transduction pathways, leading to changes in cellular responses.
    • Metabolic Pathways: It may affect metabolic pathways by interacting with key enzymes and intermediates.

Comparison with Similar Compounds

4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

    • 4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-4-yl)oxy]ethanol.
    • 4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-6-yl)oxy]ethanol.
  • Comparison

      Structural Differences: The position of the dioxane ring and the substituents can vary, leading to differences in chemical properties and reactivity.

      Chemical Properties: The unique combination of the sulfonic acid and dioxane moieties in this compound imparts distinct chemical properties that are not observed in similar compounds.

      Applications: The specific structural features of this compound make it suitable for applications that may not be feasible with other similar compounds.

Properties

CAS No.

185200-76-4

Molecular Formula

C19H24O7S

Molecular Weight

396.5 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol

InChI

InChI=1S/C12H16O4.C7H8O3S/c13-6-7-14-11-8-15-12(16-9-11)10-4-2-1-3-5-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,11-13H,6-9H2;2-5H,1H3,(H,8,9,10)

InChI Key

CHHZTPYLSPDXTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(COC(O1)C2=CC=CC=C2)OCCO

Origin of Product

United States

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